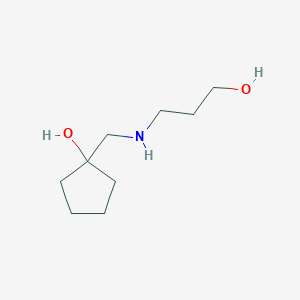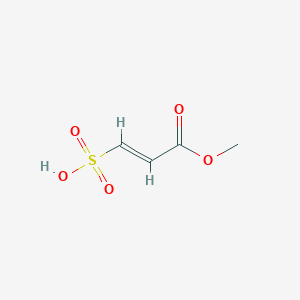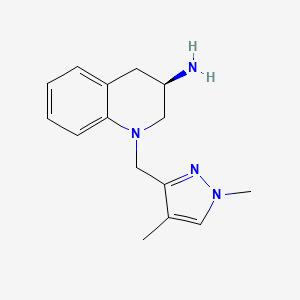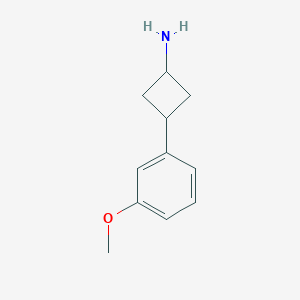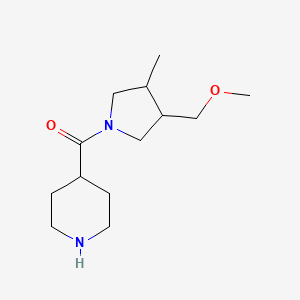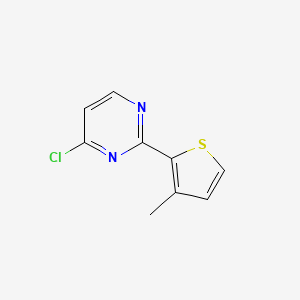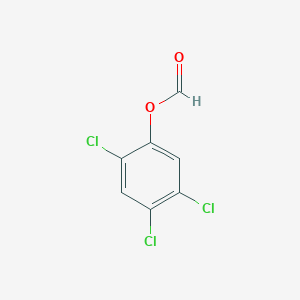
2,4,5-Trichlorophenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl formate is an organic compound with the molecular formula C7H3Cl3O2. It is a derivative of phenol, where the phenolic hydrogen is replaced by a formate group. This compound is known for its utility in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorophenyl formate can be synthesized through the reaction of 2,4,5-trichlorophenol with formic acid or its derivatives. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dry toluene .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of palladium-catalyzed carbonylation reactions has also been explored for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trichlorophenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenyl formates.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenyl formate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,4,5-Trichlorophenyl formate exerts its effects involves its role as a carbonyl group donor in various chemical reactions. The formate group can be easily transferred to other molecules, facilitating the formation of carbonyl compounds. This compound can also act as a CO surrogate in palladium-catalyzed reactions, generating carbon monoxide in situ, which then participates in carbonylation reactions .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorophenyl formate: Similar in structure but with different reactivity and applications.
2,4,5-Trichlorophenol: The parent compound from which 2,4,5-Trichlorophenyl formate is derived.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to act as a CO surrogate in palladium-catalyzed reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H3Cl3O2 |
|---|---|
Molekulargewicht |
225.5 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) formate |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-6(10)7(12-3-11)2-5(4)9/h1-3H |
InChI-Schlüssel |
FONJQLLBGLSRAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


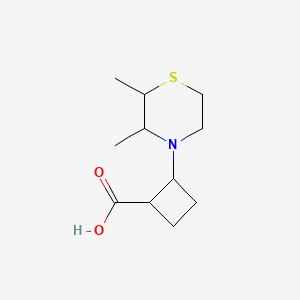
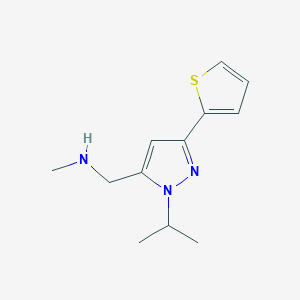
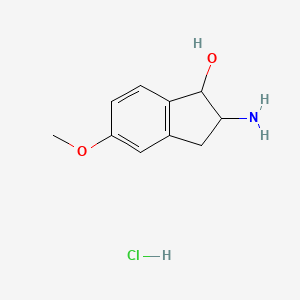
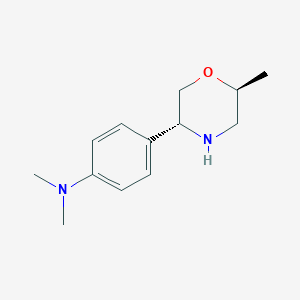
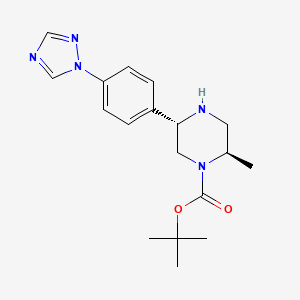
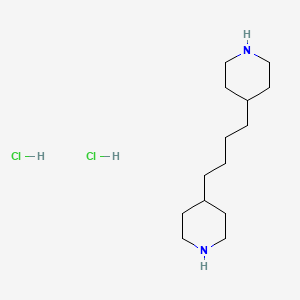
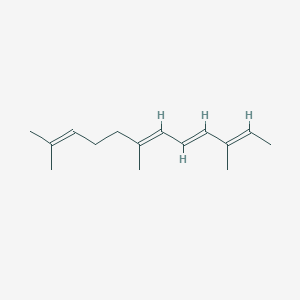
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
